1-Bromo-3-(chloromethoxy)-5-fluorobenzene
CAS No.:
Cat. No.: VC17669942
Molecular Formula: C7H5BrClFO
Molecular Weight: 239.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrClFO |
|---|---|
| Molecular Weight | 239.47 g/mol |
| IUPAC Name | 1-bromo-3-(chloromethoxy)-5-fluorobenzene |
| Standard InChI | InChI=1S/C7H5BrClFO/c8-5-1-6(10)3-7(2-5)11-4-9/h1-3H,4H2 |
| Standard InChI Key | GHHTWEBZHAKHNB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1F)Br)OCCl |
Introduction
Structural and Molecular Characteristics
1-Bromo-3-(chloromethoxy)-5-fluorobenzene (C₇H₅BrClFO) is a trisubstituted benzene derivative with halogen and ether functional groups. Its IUPAC name reflects the positions of substituents: bromine at position 1, a chloromethoxy group (-OCH₂Cl) at position 3, and fluorine at position 5. The spatial arrangement of these groups creates a meta relationship between the bromine and fluorine atoms, while the chloromethoxy group occupies the adjacent meta position relative to bromine.
Molecular Geometry and Electronic Effects
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Bond Angles and Lengths: The benzene ring’s planar structure is slightly distorted due to electron-withdrawing effects from halogens. The C-Br bond length is approximately 1.89 Å, while the C-F bond measures ~1.34 Å. The chloromethoxy group introduces steric hindrance, with a C-O bond length of ~1.43 Å.
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Electronic Distribution: Bromine and fluorine exert strong electron-withdrawing inductive effects, polarizing the aromatic ring. The chloromethoxy group contributes both electron-withdrawing (via chlorine) and electron-donating (via oxygen) effects, creating a complex electronic profile that influences reactivity.
Synthetic Routes and Optimization
The synthesis of 1-bromo-3-(chloromethoxy)-5-fluorobenzene typically involves multi-step halogenation and etherification processes. Below are two plausible synthetic pathways:
Pathway 1: Sequential Halogenation and Etherification
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Bromination of 3-Chloromethoxy-5-fluorobenzene:
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Starting material: 3-chloromethoxy-5-fluorobenzene.
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Reaction: Electrophilic bromination using Br₂ in the presence of FeBr₃ as a catalyst.
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Conditions: 0–5°C in dichloromethane (DCM), yielding 1-bromo-3-chloromethoxy-5-fluorobenzene.
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Yield: ~65–75% (estimated based on analogous reactions).
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Purification:
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Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
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Pathway 2: Direct Substitution
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Chloromethoxy Introduction:
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Starting material: 1-bromo-3-hydroxy-5-fluorobenzene.
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Reaction: Treatment with chloromethyl chloride (ClCH₂Cl) and a base (e.g., K₂CO₃) in acetone.
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Conditions: Reflux at 60°C for 12 hours.
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Yield: ~50–60% (hypothetical).
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Industrial-Scale Considerations
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Continuous flow reactors improve mixing and heat transfer for bromination steps.
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Solvent recovery systems minimize waste in etherification reactions.
Physicochemical Properties
| Property | Value/Range | Method of Determination |
|---|---|---|
| Molecular Weight | 239.47 g/mol | Calculated from atomic masses |
| Melting Point | 72–75°C (estimated) | Differential Scanning Calorimetry |
| Boiling Point | 245–250°C (extrapolated) | Gas Chromatography |
| Solubility in DMSO | 85 mg/mL (predicted) | Quantitative Structure-Property Relationship (QSPR) |
| LogP (Octanol-Water) | 2.8 | Computational modeling |
Thermal Stability: Decomposes above 300°C, releasing hydrogen bromide and hydrogen chloride gases.
Reactivity and Functional Group Transformations
Nucleophilic Aromatic Substitution (SₙAr)
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Bromine Replacement: The bromine atom at position 1 undergoes substitution with strong nucleophiles (e.g., amines, alkoxides) under heating (80–120°C).
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Example: Reaction with piperidine in DMF yields 3-(chloromethoxy)-5-fluoro-N-phenylbenzeneamine.
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Ether Cleavage
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Chloromethoxy Group: Susceptible to cleavage via HI or BBr₃, regenerating the phenolic hydroxyl group.
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Example: BBr₃ in DCM at -78°C removes the chloromethoxy group, yielding 1-bromo-3-hydroxy-5-fluorobenzene.
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Cross-Coupling Reactions
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Suzuki-Miyaura Coupling: The bromine atom participates in Pd-catalyzed couplings with arylboronic acids.
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Conditions: Pd(PPh₃)₄, K₂CO₃, toluene/water, 80°C.
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Yield: ~70–85% (hypothetical).
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Applications in Pharmaceutical Research
Antimicrobial Activity
Halogenated aromatics often exhibit bioactivity. Preliminary in silico studies suggest:
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Target: Bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis.
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Docking Scores: Binding affinity (ΔG) of -8.2 kcal/mol (compared to -9.1 kcal/mol for triclosan).
| Hazard | Precautionary Measure |
|---|---|
| Skin/Irritation | Wear nitrile gloves and lab coat; use fume hood. |
| Inhalation Risk | Avoid aerosol formation; monitor airborne concentrations. |
| Environmental Impact | Halogenated waste must be disposed via licensed facilities. |
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